
(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid: is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indazole ring substituted with a methyl group and an acrylic acid moiety, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Methylation: The indazole ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acrylic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the acrylic acid moiety are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted indazole derivatives.
科学研究应用
(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in covalent bonding with target proteins, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2E)-3-(1H-Indazol-6-yl)acrylic acid: Lacks the methyl group on the indazole ring, which may affect its biological activity and chemical reactivity.
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid: The position of the methyl group on the indazole ring is different, potentially leading to variations in its properties.
(2E)-3-(1-Methyl-1H-indazol-7-yl)acrylic acid: Another positional isomer with different substitution patterns on the indazole ring.
Uniqueness
- The presence of the methyl group at the 1-position of the indazole ring in (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
(E)-3-(1-methylindazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h2-7H,1H3,(H,14,15)/b5-3+ |
InChI 键 |
RFCQRRWVAQANFH-HWKANZROSA-N |
手性 SMILES |
CN1C2=C(C=CC(=C2)/C=C/C(=O)O)C=N1 |
规范 SMILES |
CN1C2=C(C=CC(=C2)C=CC(=O)O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


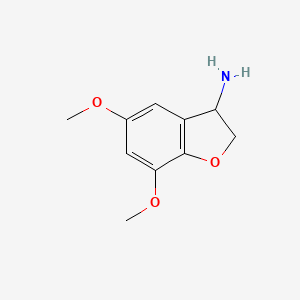
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
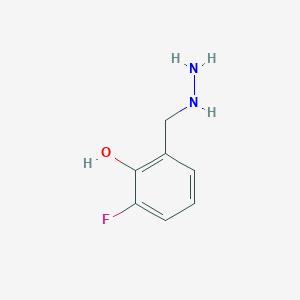
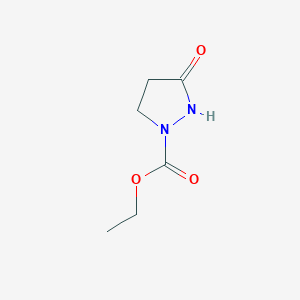

![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
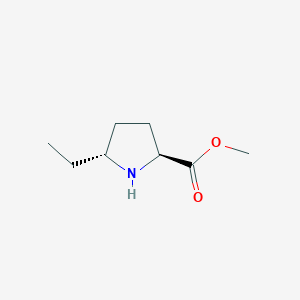

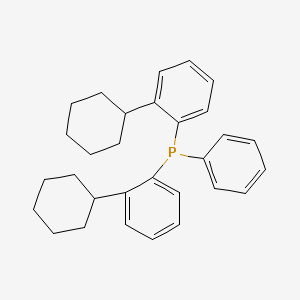
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
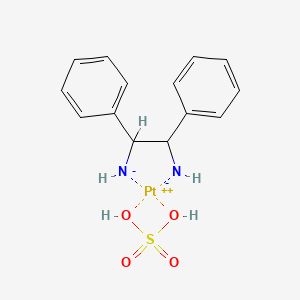
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
